Theophylline-13C2d6
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Overview
Description
Theophylline, also known as 1,3-dimethylxanthine, is a drug that inhibits phosphodiesterase and blocks adenosine receptors . It is used to treat chronic obstructive pulmonary disease (COPD) and asthma .
Synthesis Analysis
A method for analyzing theophylline and its six metabolites in human whole blood using ultra-performance liquid chromatography (UPLC)–tandem mass spectrometry (MS/MS) has been presented . Another method involves the quantification of theophylline in rabbit plasma using hydroxyethyl theophylline as an internal standard .Molecular Structure Analysis
Theophylline’s structural, electronic, optoelectronic, and thermodynamic properties have been studied using RHF and DFT methods with the 6-31++G** basis set . Theophylline and Theobromine’s structural properties, vibrational frequencies, thermochemical properties, and electronic properties were calculated using the Gaussian 09 quantum code .Chemical Reactions Analysis
The electrochemical oxidation of theophylline (TP) has been investigated using screen-printed electrodes . The oxidation of TP is stable over a wide pH range, particularly under acidic conditions .Physical and Chemical Properties Analysis
The physicochemical properties of theophylline hydrate and anhydrous polymorphic forms I and II were evaluated using crystallographic and calorimetric methods . These techniques include differential scanning calorimetry (DSC), thermogravimetric analysis (TG), and X-ray diffractometry .Scientific Research Applications
Overview
Theophylline-13C2d6, as a labeled analog of theophylline, plays a crucial role in scientific research, especially in studies focused on pharmacokinetics, metabolism, and drug interaction. This compound is utilized primarily for its distinctive isotopic labeling, which allows for precise tracking within biological systems. Such applications are vital in understanding the pharmacological and toxicological properties of theophylline without the complications related to its clinical use, dosage, or side effects. The following paragraphs detail various aspects of theophylline's scientific applications, excluding drug usage and dosage information, side effects, and focusing solely on research relevance.
Pharmacological and Behavioral Effects in Children
Research has explored the psychological and behavioral effects of theophylline, an antiasthma agent, in children. Studies have aimed to determine whether theophylline contributes to learning disabilities or behavioral disorders, such as hyperactivity, suggesting a need for closer monitoring of serum drug levels and consumption of caffeine-containing food and beverages (Creer & Gustafson, 1989).
Efficacy in Asthma Treatment
A comprehensive review on the efficacy and safety of methylxanthines, including theophylline, has indicated their effectiveness in controlling asthma. This research highlights the importance of adhering to recommended protocols to minimize the risk of adverse effects, supporting their continued use in asthma management (Makino, Fueki, & Fueki, 2004).
Food Interactions with Theophylline
Studies on the interaction between food and once-a-day theophylline preparations have revealed that food can significantly influence the drug's release, impacting its effectiveness and potential toxicity. These findings underscore the importance of understanding how meal timing and composition affect drug release for clinicians and those involved in chronopharmacologic research (Jonkman, 1987).
Molecular Mechanisms and Cardiac Actions
Research into the molecular mechanisms and cardiac actions of xanthine derivatives, including theophylline, has shed light on their adenosine receptor antagonistic properties. This review discusses the potential beneficial and harmful actions of methylxanthines on the heart, emphasizing the need for developing compounds that retain the beneficial effects while minimizing adverse reactions (Szentmiklósi et al., 2011).
Medicinal Effects in Traditional Uses
The medicinal effects of tea, which contains related compounds like theophylline, highlight the anti-oxidant, anti-inflammatory, and antimicrobial benefits of these substances. This review emphasizes the potential of natural products like tea to replace chemical drugs for a safer and healthier lifestyle (Sharangi, 2009).
Mechanism of Action
Target of Action
Theophylline, a methylxanthine derivative, primarily targets phosphodiesterase and adenosine receptors . It also interacts with histone deacetylase . In the context of bacterial pathogens, theophylline exhibits robust binding affinity to CviR in Chromobacterium violaceum and RhlR in Pseudomonas aeruginosa , key participants in the quorum sensing-mediated biofilm pathways .
Mode of Action
Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzyme responsible for breaking down cyclic AMP in smooth muscle cells, possibly resulting in bronchodilation . It also blocks adenosine receptors . In bacterial pathogens, theophylline inhibits quorum sensing activity and biofilm formation .
Biochemical Pathways
Theophylline affects several biochemical pathways. It increases the force of contraction of diaphragmatic muscles through enhancement of calcium uptake through adenosine-mediated channels . In bacteria, it inhibits the production of key virulence factors, including pyocyanin, rhamnolipid, protease, and biofilm formation .
Pharmacokinetics
Theophylline is well absorbed when taken orally, and its rate of absorption can be erratic . It distributes rapidly into fat-free tissues and body water . About 40% of theophylline is bound to plasma proteins . Theophylline is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . Renal elimination of unchanged drug accounts for 10 to 15% of the total elimination of the dose in adults .
Result of Action
Theophylline’s action results in bronchodilation and suppression of the response of the airways to stimuli . It also has anti-inflammatory effects . In bacterial pathogens, theophylline effectively inhibits quorum sensing activity and biofilm formation .
Action Environment
Theophylline’s action can be influenced by various environmental factors. For instance, its clearance can be affected by high carbohydrate-low protein diet, or ingestion of caffeinated products . Factors such as gender, smoking, heart failure, hypoxia, age, and liver disease also affect the half-life of theophylline .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Theophylline-13C2d6 interacts with various enzymes and proteins. It acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cAMP production in cells overexpressing adenylyl cyclase 5 (ADCY5) . It also affects gene transcription and inflammatory biochemical networks .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits phosphodiesterase, blocks adenosine receptors, and activates histone deacetylase . These actions contribute to its therapeutic effects in diseases like asthma and COPD .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the expression of enzymes pivotal in theophylline metabolism, such as CYP1A2 and CYP2E1, varies over time . Theophylline metabolism is suppressed at certain times, leading to elevated hepato-cardiac toxicities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study conducted on Beagle dogs, the bioavailability of theophylline was influenced by food intake and varied with different dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver cytochrome P450 (CYP450) 1A2 . This metabolism contributes to the clearance of theophylline from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It rapidly distributes into fat-free tissues and body water . About 40% of theophylline is bound to plasma proteins, primarily to albumin .
Subcellular Localization
Given the nature of theophylline, it can be inferred that it may localize in various cellular compartments where it exerts its effects .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Theophylline-13C2d6 involves the incorporation of two deuterium atoms at the 13C position of the Theophylline molecule. This can be achieved by using a deuterated starting material and a deuterated reagent in a specific reaction step. The synthesis pathway can be divided into three main steps: protection of the amino group, introduction of deuterium atoms, and deprotection of the amino group.", "Starting Materials": ["Theophylline", "13C2d6-labeled acetic anhydride", "Pyridine", "Methanol", "Concentrated hydrochloric acid"], "Reaction": ["Step 1: Protection of amino group - Theophylline is reacted with acetic anhydride and pyridine in methanol to form the corresponding N-acetyl derivative. This step protects the amino group of Theophylline.", "Step 2: Introduction of deuterium atoms - The N-acetyl derivative of Theophylline is then reacted with 13C2d6-labeled concentrated hydrochloric acid in methanol to introduce two deuterium atoms at the 13C position of the Theophylline molecule.", "Step 3: Deprotection of amino group - The protected Theophylline molecule is then deprotected by reacting it with aqueous sodium bicarbonate to remove the acetyl group and regenerate the amino group. The final product obtained is Theophylline-13C2d6."] } | |
CAS No. |
1782458-84-7 |
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
188.188 |
IUPAC Name |
1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1+1D3,2+1D3 |
InChI Key |
ZFXYFBGIUFBOJW-KLFIIISESA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
Synonyms |
3,9-Dihydro-1,3-dimethyl-1H-purine-2,6-dione-13C2d6; 3,7-Dihydro-1,3-dimethyl- 1H-purine-2,6-dione-13C2d6; 1,3-Dimethylxanthine-13C2d6; Accurbron-13C2d6; Aerobin-13C2d6; Armophylline-13C2d6; Asmax-13C2d6; Bronkodyl-13C2d6; Theophyl-13C2d6; Theoplus-1 |
Origin of Product |
United States |
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